Chemical structure and properties of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid
Chemical structure and properties of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid
An In-Depth Technical Guide to 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid
Introduction
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is a synthetic organic compound of significant interest to the fields of medicinal chemistry and drug development. As a derivative of 5-bromoanthranilic acid, it incorporates two key functionalities: a carboxylic acid and an amine protected by a benzyloxycarbonyl (Cbz or Z) group. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom provides a site for further synthetic modifications, such as cross-coupling reactions, while the Cbz group offers robust protection of the amine that can be selectively removed under specific conditions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, methods for spectroscopic characterization, and its context within pharmaceutical research.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and core properties. 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is built upon a 2-aminobenzoic acid (anthranilic acid) core, featuring a bromine substituent at the 5-position and a Cbz protecting group on the amino nitrogen.
| Identifier | Value | Reference |
| IUPAC Name | 2-[(Benzyloxycarbonyl)amino]-5-bromobenzoic acid | |
| CAS Number | 778601-73-3 | [1] |
| Molecular Formula | C₁₅H₁₂BrNO₄ | [1] |
| Molecular Weight | 350.16 g/mol | [1] |
| SMILES | O=C(O)C1=CC(Br)=CC=C1NC(OCC2=CC=CC=C2)=O | [1] |
While extensive experimental data for the target compound is not broadly published, the properties of its key precursor, 2-amino-5-bromobenzoic acid, provide a useful reference point.
| Property | Value (for 2-amino-5-bromobenzoic acid) | Reference |
| Appearance | Slight yellow to white powder | [2] |
| Melting Point | 213-215 °C (decomposes) | [3] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO) | [4] |
The N-protected product, 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid, is expected to be a stable, white to off-white crystalline solid, with solubility in polar organic solvents like DMSO, DMF, and alcohols.
Synthesis and Mechanistic Rationale
The most direct and reliable method for preparing the title compound is through the N-protection of 2-amino-5-bromobenzoic acid. This is typically achieved via a Schotten-Baumann reaction, a well-established method for acylating amines.
Reaction Principle: The synthesis involves the reaction of the nucleophilic amino group of 2-amino-5-bromobenzoic acid with the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is conducted in the presence of a base, which serves both to neutralize the hydrochloric acid byproduct and to maintain the amine in its more nucleophilic, deprotonated state.
Detailed Experimental Protocol
-
Materials:
-
2-Amino-5-bromobenzoic acid (1.0 eq)[3]
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
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Sodium bicarbonate (NaHCO₃, 2.5 eq) or 2M Sodium Hydroxide (NaOH)
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Tetrahydrofuran (THF) or 1,4-Dioxane
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
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Ethyl Acetate
-
Saturated Brine Solution
-
-
Step-by-Step Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-bromobenzoic acid (1.0 eq) in a 1:1 mixture of THF and water.
-
Basification: Cool the suspension to 0 °C using an ice-water bath. Slowly add sodium bicarbonate (2.5 eq). The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Addition of Protecting Agent: While vigorously stirring the cooled suspension, add benzyl chloroformate (1.1 eq) dropwise over 15-20 minutes. A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate or other non-polar impurities.
-
Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of ~2 using 1M HCl while stirring in an ice bath. This step protonates the carboxylate, rendering the final product insoluble in the aqueous medium, causing it to precipitate.
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Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified product under vacuum to yield 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid as a solid. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
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Synthesis Workflow Diagram
Caption: Workflow for the N-Cbz protection of 2-amino-5-bromobenzoic acid.
Spectroscopic Analysis for Structural Elucidation
Confirming the structure of the synthesized product is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the three main parts of the molecule.
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Aromatic Protons (Benzyl): A multiplet around 7.3-7.4 ppm integrating to 5 protons.
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Aromatic Protons (Benzoic Acid): Three protons on the disubstituted ring, with chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing bromine and carboxyl groups and the electron-donating amide group.
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Methylene Protons (-CH₂-): A singlet around 5.2 ppm for the two benzylic protons.
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Amide Proton (-NH-): A broad singlet, typically downfield.
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Carboxylic Acid Proton (-COOH): A very broad singlet, highly downfield (>10 ppm).
-
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups.
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~3300 cm⁻¹: N-H stretch from the amide.
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~3000 cm⁻¹ (broad): O-H stretch from the carboxylic acid dimer.
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~1720 cm⁻¹: C=O stretch from the carboxylic acid.
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~1690 cm⁻¹: C=O stretch from the carbamate (amide I band).
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~1530 cm⁻¹: N-H bend (amide II band).
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum would show:
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[M-H]⁻ Ion: In negative ion mode, a pair of peaks at m/z 348 and 350, with roughly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
[M+H]⁺ Ion: In positive ion mode, a corresponding pair at m/z 350 and 352.
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Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of the benzyl group (91 Da) or the entire benzyloxy group.
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Analytical Workflow Diagram
Caption: Logical workflow for the complete spectroscopic analysis.
Applications in Research and Development
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is not typically an end-product but rather a strategic intermediate. Its value lies in its pre-installed functionalities, which allow for sequential and controlled synthetic transformations.
-
Peptide and Peptidomimetic Synthesis: As a protected amino acid derivative, it can be used in solution-phase peptide synthesis.[3][5] The carboxylic acid can be activated and coupled with another amine, while its own amine remains protected.
-
Heterocyclic Chemistry: The molecule is an ideal precursor for synthesizing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals. The ortho-relationship of the amine and carboxylic acid can be exploited for cyclization reactions to form benzoxazinones or other related structures after deprotection.
-
Fragment-Based Drug Discovery: This compound can serve as a valuable fragment or building block. The 5-bromoanthranilic acid core is found in various biologically active molecules. For instance, the closely related precursor, 2-amino-5-bromobenzoic acid, is a key starting material for synthesizing certain Hepatitis C virus inhibitors and is structurally related to intermediates for modern antidiabetic drugs like Dapagliflozin.[4][6][7] The Cbz-protected version allows for controlled introduction of this core into a target structure.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential. While specific toxicity data for this compound is not available, the precursor 2-amino-5-bromobenzoic acid is known to cause skin and serious eye irritation and may be toxic if swallowed.[4] Standard laboratory precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to ensure its long-term stability.[4]
Conclusion
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation from readily available starting materials via robust and well-understood chemical reactions makes it an accessible tool for chemists. The combination of a protected amine, a carboxylic acid, and a reactive bromine handle on a single aromatic scaffold provides multiple avenues for the construction of complex molecular architectures, positioning it as a valuable asset in the toolkit of medicinal and synthetic organic chemists.
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2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem. [Link]
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2-Amino-5-bromobenzoic acid - NIST WebBook. [Link]
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2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid - Chemchart. [Link]
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2-Amino-5-bromobenzoic acid (5794-88-7) - Chemchart. [Link]
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2-Amino-5-bromobenzoic acid - NIST WebBook. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. [Link]
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2-Amino-5-bromobenzoic acid, 5 g, CAS No. 5794-88-7 | Aromatic Building Blocks. [Link]
- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google P
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate. [Link]
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